![molecular formula C12H11ClO6 B14743703 [Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate CAS No. 6309-47-3](/img/structure/B14743703.png)
[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate is an organic compound characterized by the presence of an acetyloxy group, a chloro-substituted benzodioxole ring, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate typically involves the esterification of 6-chloro-1,3-benzodioxole-5-methanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation: The methylene group adjacent to the benzodioxole ring can be oxidized to form a carbonyl compound.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: 6-chloro-1,3-benzodioxole-5-methanol and acetic acid.
Substitution: Various substituted benzodioxole derivatives.
Oxidation: 6-chloro-1,3-benzodioxole-5-carboxaldehyde or 6-chloro-1,3-benzodioxole-5-carboxylic acid.
Applications De Recherche Scientifique
[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The chloro-substituted benzodioxole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [Acetyloxy-(6-bromo-1,3-benzodioxol-5-yl)methyl] acetate
- [Acetyloxy-(6-fluoro-1,3-benzodioxol-5-yl)methyl] acetate
- [Acetyloxy-(6-methyl-1,3-benzodioxol-5-yl)methyl] acetate
Uniqueness
Compared to its analogs, [Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in specific interactions that are not possible with other substituents, making this compound particularly interesting for further research and development.
Propriétés
Numéro CAS |
6309-47-3 |
|---|---|
Formule moléculaire |
C12H11ClO6 |
Poids moléculaire |
286.66 g/mol |
Nom IUPAC |
[acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate |
InChI |
InChI=1S/C12H11ClO6/c1-6(14)18-12(19-7(2)15)8-3-10-11(4-9(8)13)17-5-16-10/h3-4,12H,5H2,1-2H3 |
Clé InChI |
NJAFSDMVPZVCFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=CC2=C(C=C1Cl)OCO2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
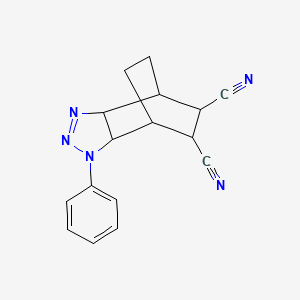
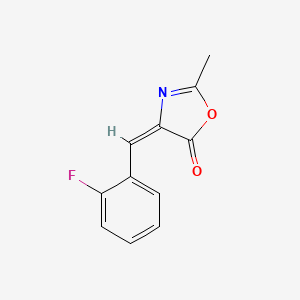


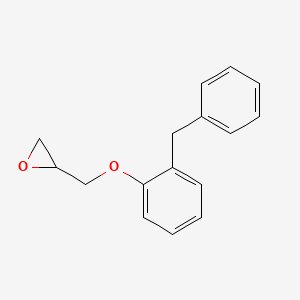
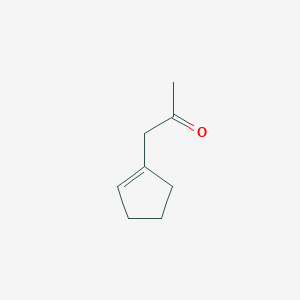
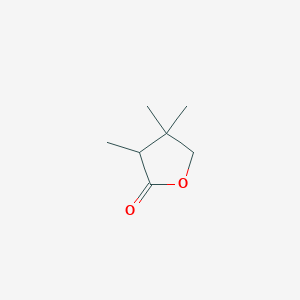
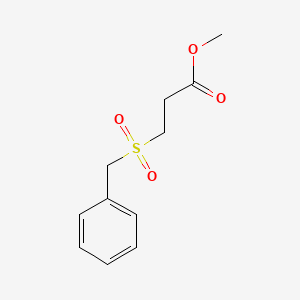
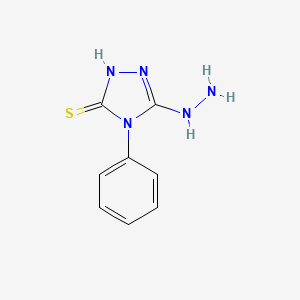
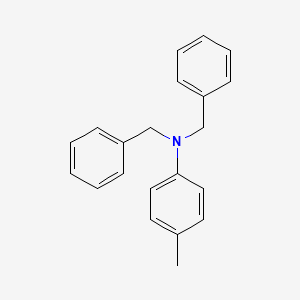

![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
